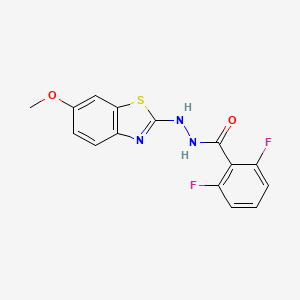

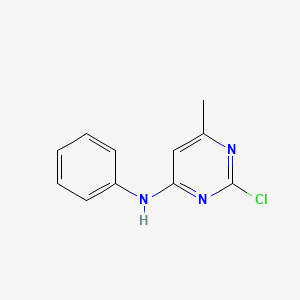

![molecular formula C11H19LiN2O4 B2414835 Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate CAS No. 2344679-50-9](/img/structure/B2414835.png)

Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate” is a compound with the CAS Number: 2344679-50-9 . It has a molecular weight of 250.22 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C11H20N2O4.Li/c1-11(2,3)17-10(16)12-4-8-5-13(6-8)7-9(14)15;/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Chemical Reactions and Synthesis

- Low-Temperature Reactions : The compound is involved in reactions at low temperatures, such as the formation of diethyl 2,2′-(3-methyloxirane-2,2-diyl)diacetate and other by-products under specific conditions (Valiullina et al., 2019).

- Synthesis of Propanoic Acids : It's used in the synthesis of 2-(1-aryltetrazol-5-yl) propanoic acids, which have low anti-inflammatory activity (Caiazza et al., 1995).

- Stereospecific Methylation : Involvement in the stereospecific methylation of diastereomers, leading to specific dimethyl azetidin-2-one compounds (Romanova et al., 1990).

- Chiral Synthesis in Pheromones : Used in the synthesis of specific acetates and propionates, which are potential sex pheromone components (Byström et al., 1981).

Pharmacological Research

- Pharmacogenetic Analysis in C. elegans : Lithium's use in extending survival and modulating histone methylation and chromatin structure in Caenorhabditis elegans (McColl et al., 2008).

- Reactivity in Synthesis of Aziridines : Explored in the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe et al., 2008).

- Bond Formation in β-lactam : Involved in carbon–carbon bond formation reactions at the C-4 position of a β-lactam (Kametani et al., 1981).

Biological and Medical Research

- Neuroprotective Effects of Lithium : Research into lithium as a neuroprotective agent, exploring its molecular mechanisms and clinical implications (Rowe & Chuang, 2004).

- Synthesis of Fluoro Azetidinones : Involvement in the stereoselective synthesis of trans-3-fluoro-3-methyl-2-azetidinone derivatives (Ishihara et al., 1996).

- Potential Mechanisms in Neurodegenerative Diseases : Lithium's potential in preventing neurodegenerative diseases through multiple biochemical pathways (Camins et al., 2009).

Safety and Hazards

properties

IUPAC Name |

lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.Li/c1-11(2,3)17-10(16)12-4-8-5-13(6-8)7-9(14)15;/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOUGUOJFUAMOA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)NCC1CN(C1)CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19LiN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)